Compound Description: PQR530 is a potent, orally bioavailable, and brain-penetrable dual inhibitor of class I PI3K and mTOR kinase. It has demonstrated excellent selectivity against a wide array of kinases, receptor enzymes, and ion channels [, ]. PQR530 effectively inhibited cell growth across a panel of cancer cell lines and showed promising efficacy in an OVCAR-3 xenograft model [, ]. These characteristics qualify PQR530 as a clinical candidate for oncology applications [, ].
Compound Description: PQR626 is a potent, orally available, and brain-penetrant mTOR inhibitor designed for treating neurological disorders []. This compound exhibits excellent brain penetration and a favorable safety profile in mice []. In a mouse model with conditionally inactivated Tsc1 in glia, PQR626 demonstrated significant efficacy in reducing mortality []. It overcomes the metabolic liabilities of PQR620, marking a significant advancement in developing brain-penetrant TORKi for neurological disorders [].
Compound Description: PQR309, also known as bimiralisib, is a potent, brain-penetrant, orally bioavailable, pan-class I PI3K/mTOR inhibitor currently in phase II clinical trials for advanced solid tumors and refractory lymphoma []. It exhibits a balanced inhibition of PI3K and mTOR kinases and displays favorable pharmacokinetic parameters in preclinical models []. Unlike the structurally related buparlisib, PQR309 does not bind to tubulin []. Its efficacy in preclinical models and its safety profile identify it as a promising clinical candidate for a broad range of oncology applications, particularly in treating brain tumors or CNS metastases [].
Compound Description: PQR620 is a highly potent and selective mTORC1/2 inhibitor with promising applications in cancer and neurological disorders []. It demonstrates significant selectivity for mTOR over PI3K and other protein kinases, effectively inhibiting cancer cell growth in a panel of 66 cell lines []. Preclinical studies in mice highlighted its brain-penetrant properties and its ability to attenuate epileptic seizures in a tuberous sclerosis complex (TSC) mouse model []. These findings, coupled with its in vivo antitumor effects, suggest PQR620 as a potential therapeutic candidate for both cancer and CNS disorders [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Cetirizine-d8 (hydrochloride) is intended for use as an internal standard for the quantification of cetirizine, (R)-cetirizine, and (S)-cetirizine by GC- or LC-MS. Cetirizine is a bioactive carboxylated metabolite of hydroxyzine that acts as a selective histamine H1 receptor antagonist (Ki = 10 nM). As a second generation antihistamine, it is non-sedating due to low lipophilicity, which prevents blood-brain barrier transit. Cetirizine is a racemic mixture composed of equal amounts of two enantiomers, (R)-cetirizine and (S)-cetirizine, with pharmacological activity residing primarily in the (R) isomer. Cetirizine inhibits eosinophil chemotaxis and leukotriene B4 (LTB4;) release independent from H1 antagonism. It inhibits aerosol histamine-induced bronchospasm in guinea pigs (ED50 = 100 μg/kg, p.o.). Formulations containing cetirizine have been used in the treatment of allergic rhinitis and chronic urticaria.